N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring and a thiazolidinone moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate thiazole and thiazolidinone precursors under controlled conditions. Industrial production methods often employ green chemistry approaches to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial enzyme function. The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar compounds include other thiazole and thiazolidinone derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of thiazole and thiazolidinone rings, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H19N3O3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-21-18(15-6-3-2-4-7-15)19(27-14)20(24)22-16-8-10-17(11-9-16)23-12-5-13-28(23,25)26/h2-4,6-11H,5,12-13H2,1H3,(H,22,24) |
InChI Key |
JSULXHFLBYVSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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